2-Phenyl-D5-propane

Description

Foundational Principles of Stable Isotope Labeling in Organic Chemistry

The core principle of stable isotope labeling lies in the ability to distinguish between isotopically labeled and unlabeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgfiveable.me By substituting a common isotope with a heavier, stable one (e.g., replacing ¹H with ²H or ¹²C with ¹³C), researchers can track the labeled atoms or molecules without introducing radioactivity into the system. fiveable.me This non-invasive tracking allows for the detailed study of complex chemical and biological processes. researchgate.net The incorporation of stable isotopes can be achieved through two primary methods: the direct use of commercially available isotope-containing precursors in a synthetic route, or through exchange reactions, such as hydrogen/deuterium (B1214612) exchange. symeres.com

Deuterium (²H or D), a stable isotope of hydrogen, is a widely used non-radioactive tracer in chemistry, biochemistry, and environmental science. hwb.gov.in Its nucleus contains one proton and one neutron, making it twice as heavy as the most common hydrogen isotope, protium (B1232500) (¹H). mext.go.jp This significant mass difference allows for its easy detection and differentiation from protium using techniques like mass spectrometry and infrared spectroscopy. Because deuterium is not radioactive, it poses no significant toxicity hazard and does not require the specialized handling precautions associated with radioactive isotopes like tritium (B154650) (³H). hwb.gov.inwikipedia.org This safety profile makes it an ideal tracer for a wide array of applications, including permeation studies of water and hydrocarbons in geology, and in metabolic research. hwb.gov.inzeochem.com

The primary distinction between deuterium and protium for research purposes is their mass. mext.go.jp Protium, the most abundant hydrogen isotope, has a nucleus consisting of a single proton, whereas deuterium has a proton and a neutron. quora.com This mass difference leads to several key distinctions that are exploited in research:

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-protium (C-H) bond. mext.go.jp Consequently, reactions that involve the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms. symeres.commext.go.jp

Spectroscopic Differentiation: Deuterium and protium have distinct signals in NMR spectroscopy, allowing for the precise determination of the position of deuterium labeling within a molecule. wikipedia.org Infrared spectroscopy can also easily differentiate deuterated compounds due to the difference in vibrational frequency of C-D versus C-H bonds. wikipedia.org

Mass Spectrometry: The mass difference is readily detected by mass spectrometry, enabling the quantification of labeled versus unlabeled compounds.

Structural Context of 2-Phenyl-D5-propane as a Deuterated Aromatic Hydrocarbon

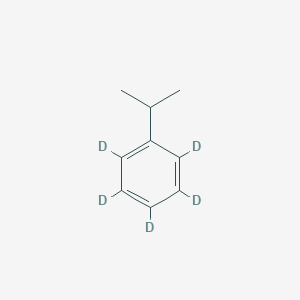

This compound, also known as isopropylbenzene-d5, is a deuterated aromatic hydrocarbon. chemsrc.com Its structure consists of a propane (B168953) chain with a phenyl group attached to the second carbon atom. The "D5" designation indicates that the five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms. superchroma.com.twcromlab-instruments.escdnisotopes.comcdnisotopes.com

In this compound, the deuterium substitution is specific to the aromatic phenyl ring (C₆D₅). superchroma.com.twcromlab-instruments.escdnisotopes.comcdnisotopes.com This selective labeling is crucial for studies focusing on the reactivity or metabolism of the aromatic portion of the molecule. The hydrogen atoms on the isopropyl group remain as protium. This targeted labeling allows researchers to probe specific sites within a molecule. The synthesis of such specifically labeled compounds often involves using deuterated precursors, such as deuterated benzene (B151609), in the synthetic pathway. uhmreactiondynamics.orgyangtaolab.com

A variety of other deuterated phenylpropane derivatives and analogs are utilized in research, each with specific labeling patterns to suit different experimental needs. Examples include:

2-Phenylpropane-1,1,1,3,3,3-d6: In this analog, the deuterium atoms are located on the methyl groups of the isopropyl moiety. superchroma.com.tw

(±)-1-Amino-2-phenyl-d5-propane: This compound features a deuterated phenyl ring and an amino group on the propane chain. cymitquimica.com

Phenylalanine-d5: This is a deuterated version of the amino acid phenylalanine, where the five hydrogens on the aromatic ring are replaced by deuterium. nih.gov

Phenyl-d5 Acetic Acid: Another related compound where the phenyl group is deuterated. lgcstandards.com

These examples highlight the versatility of deuterium labeling in creating a wide range of research tools.

Historical Development and Significance of Deuterated Compounds in Analytical and Mechanistic Studies

The discovery of deuterium by Harold Urey in 1931, for which he received the Nobel Prize in 1934, paved the way for its use in scientific research. wikipedia.org Initially, deuterated compounds were primarily used to study the mechanisms of chemical reactions through the kinetic isotope effect. wikipedia.org The development of analytical techniques like NMR spectroscopy and mass spectrometry greatly expanded the applications of deuterated compounds.

Over time, the use of deuterium labeling has become integral to various fields:

Mechanistic Elucidation: Isotope labeling is a powerful technique for unraveling complex reaction mechanisms in organic and organometallic chemistry. researchgate.net

Metabolic Studies: In pharmacology and toxicology, deuterated compounds are used to trace the metabolic fate of drugs and other xenobiotics. simsonpharma.com The use of deuterium can alter metabolic rates, which has led to the development of "heavy drugs" with improved pharmacokinetic profiles. mext.go.jpwikipedia.org For instance, the FDA-approved drug Austedo® (deutetrabenazine) is a deuterated version of tetrabenazine (B1681281) with a longer half-life. wikipedia.orgsimsonpharma.com

Quantitative Analysis: Deuterated compounds are widely used as internal standards in mass spectrometry for the accurate quantification of analytes in complex matrices. synergyanalyticallabs.com

Environmental Science: Deuterium is used as a tracer to study the movement of water and pollutants in the environment. zeochem.com

The historical progression demonstrates a continuous expansion of the applications of deuterated compounds, driven by advancements in synthetic chemistry and analytical instrumentation. isotope.com

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGFKTVRMDUZSP-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Phenylpropane Derivatives

General Approaches to Deuterium (B1214612) Incorporation in Organic Frameworks

The introduction of deuterium into an organic molecule can be broadly categorized into two main strategies: the direct exchange of existing hydrogen atoms with deuterium or the construction of the molecule from the ground up using deuterated starting materials.

Direct Hydrogen-Deuterium Exchange (H/D Exchange) Mechanisms

Direct Hydrogen-Deuterium (H/D) exchange involves the replacement of one or more C-H bonds in a molecule with C-D bonds. This can be achieved through several catalytic methods, each with its own mechanism and applications. wikipedia.org

Acid and Base Catalysis : In the presence of a deuterium source like deuterium oxide (D₂O), acid or base catalysts can facilitate the exchange of labile protons. acs.org For aromatic compounds, acid-catalyzed exchange often proceeds via an electrophilic aromatic substitution mechanism, where a deuteron (B1233211) (D+) attacks the electron-rich aromatic ring. scispace.com Base-catalyzed exchange, conversely, typically involves the deprotonation of a C-H bond to form a carbanion, which is then quenched by a deuterium source. acs.org

Metal Catalysis : Transition metals, both in homogeneous and heterogeneous systems, are powerful catalysts for H/D exchange. researchgate.net Heterogeneous catalysts like palladium or platinum on carbon (Pd/C, Pt/C) can activate C-H bonds, facilitating their cleavage and subsequent deuteration, often using D₂ gas or D₂O. scielo.org.mxnih.gov These methods are advantageous for their ease of catalyst removal. scispace.com Homogeneous catalysts, such as iridium or ruthenium complexes, can offer high selectivity for specific C-H bonds, allowing for targeted deuteration. researchgate.netresearchgate.net

The choice of H/D exchange method depends on the substrate's stability and the desired level of deuteration, as some conditions can lead to the exchange of all possible hydrogen atoms, a process known as perdeuteration. wikipedia.org

De novo Synthesis Utilizing Pre-Deuterated Building Blocks

An alternative to direct exchange is de novo synthesis, which involves constructing the target molecule from smaller, pre-deuterated starting materials. nih.gov This "bottom-up" approach offers precise control over the location and number of deuterium atoms incorporated into the final structure.

This strategy is particularly useful when specific, non-exchangeable positions need to be labeled or when the target molecule is sensitive to the conditions required for H/D exchange. nih.gov A wide array of deuterated building blocks are commercially available, including benzene-d₆, deuterated methyl iodide (CD₃I), and deuterated solvents like methanol-d₄. arkat-usa.orgnih.gov For example, a phenylpropane derivative can be synthesized starting with benzene-d₆ to ensure the phenyl ring is fully deuterated. cdnsciencepub.com While this method provides exceptional isotopic and regiochemical purity, it often requires the development of unique, multi-step synthetic routes for each target molecule. nih.govd-nb.info

Specific Synthesis of Deuterated Phenylpropane Structures

Building upon general principles, specific synthetic routes have been developed to produce deuterated phenylpropane derivatives, such as 1-phenyl-d5-2-aminopropane, a compound relevant in various research contexts. acs.orgresearchgate.net

Preparation of 1-Phenyl-d5-2-aminopropane from Deuterated Precursors

The synthesis of 1-phenyl-d5-2-aminopropane, where the five hydrogens of the phenyl ring are replaced by deuterium, exemplifies the de novo approach. A common strategy begins with a fully deuterated benzene (B151609) ring.

A plausible synthetic pathway involves:

Starting Material : Benzene-d₆ is used as the initial deuterated precursor.

Friedel-Crafts Acylation : Benzene-d₆ can be reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form acetophenone-d₅.

Formation of an Oxime : The resulting acetophenone-d₅ is then reacted with hydroxylamine (B1172632) to produce the corresponding oxime.

Reduction : The oxime is subsequently reduced to yield the target amine, 1-phenyl-d5-2-aminopropane. Various reducing agents can be employed for this final step.

An alternative and frequently cited route for a related compound, L-phenyl-d5-alanine-2,3,3-d₃, starts with benzaldehyde-d₆, which is derived from benzene-d₆. cdnsciencepub.com This highlights how different functionalized precursors, all originating from a simple deuterated source like benzene-d₆, can be used to access a variety of complex deuterated molecules.

Advanced Hydrogen Isotope Exchange (HIE) Strategies for Aromatic Deuteration

Recent advancements in HIE focus on developing milder, more selective, and more efficient methods for deuterating aromatic rings, which are common structural motifs in phenylpropane derivatives. researchgate.net

A novel and highly effective method for the deuteration of aromatic compounds utilizes a catalytic amount of a hexafluorophosphate (B91526) (PF₆⁻) salt in a fluorinated solvent system. chemrxiv.orgresearchgate.netresearchgate.net This approach is notable for its mild, ambient temperature conditions and high deuterium incorporation efficiency. chemrxiv.org

The system typically employs deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d₁) and deuterium oxide (D₂O) as the solvent and deuterium source. chemrxiv.orguni-saarland.de Spectroscopic and theoretical studies suggest that the HFIP solvent forms an interactive hydrogen-bonding network that activates the normally inert P-F bond of the hexafluorophosphate anion. chemrxiv.orgresearchgate.net This activation facilitates a reaction with D₂O, generating the active catalytic species in-situ, which then triggers the hydrogen isotope exchange on the aromatic substrate. chemrxiv.orgresearchgate.net

This method has proven effective for a range of aromatic compounds, including phenols, anilines, and heterocycles, providing a powerful platform for the late-stage deuteration of complex molecules, including pharmaceuticals and natural products. chemrxiv.orgresearchgate.net

Interactive Data Table: Comparison of Deuteration Approaches

| Method | Deuterium Source | Catalyst/Reagent | Key Features | Typical Substrates |

| Acid-Catalyzed H/D Exchange | D₂O, CF₃COOD | Strong acids (e.g., D₂SO₄) | Exchanges acidic/activated C-H bonds. | Electron-rich aromatics, enolizable ketones. |

| Metal-Catalyzed H/D Exchange | D₂, D₂O | Pt/C, Pd/C, Ru complexes | Can achieve high deuteration levels; selectivity varies. scielo.org.mxnih.gov | Aromatics, alkenes, benzylic positions. nih.govresearchgate.net |

| De novo Synthesis | Benzene-d₆, CD₃I, etc. | Varies by synthetic route | Precise, site-specific deuteration. | Any, but requires custom synthesis. nih.gov |

| PF₆⁻-Triggered HIE | D₂O, HFIP-d₁ | KPF₆ (catalytic) | Mild conditions, high efficiency for aromatics. chemrxiv.orgresearchgate.net | Phenols, anilines, anisoles, heterocycles. chemrxiv.org |

Computational and Spectroscopic Insights into Hydrogen Isotope Effect (HIE) Mechanism

The substitution of hydrogen with deuterium introduces a significant change in mass, which alters molecular vibrations and can affect reaction rates, a phenomenon known as the kinetic isotope effect (KIE). Computational and spectroscopic studies are vital for understanding the mechanism of this Hydrogen Isotope Effect (HIE).

Quantum chemical methods are employed to model deuterated species and predict changes in their properties. rsc.org These computational studies can optimize the molecular geometries of deuterated molecules to investigate their vibrational frequencies, rotational constants, and dipole moments. rsc.org Such calculations reveal that while deuteration significantly alters spectroscopic properties, the fundamental molecular structure often remains unaffected. rsc.org The primary cause of these changes is the difference in zero-point energies (ZPEs) between C-H and C-D bonds, which influences the stability and reactivity of the molecule. pitt.edu

Spectroscopy provides experimental validation for computational predictions. The increased mass of deuterium leads to a discernible redshift in vibrational frequencies, which can be observed using techniques like infrared (IR) and Raman spectroscopy. rsc.org This shift provides direct insight into how isotopic substitution affects molecular vibrations. rsc.org For molecules adsorbed on surfaces, such as D₂O on a Platinum (Pt(111)) surface, computational analysis has shown that the adsorption energies for deuterated compounds are larger than for their hydrogenated counterparts. zeochem.comalmacgroup.com This is accompanied by geometric changes; for example, the distance between the oxygen atom of D₂O and the platinum surface was found to be longer than that for H₂O. zeochem.comalmacgroup.com These insights are crucial for understanding and optimizing heterogeneous catalytic deuteration reactions.

Deuteration of Phenyl-Containing Olefins (e.g., cis-2-Phenyl-d5-2-butene)

The precise deuteration of olefins is a powerful technique for creating specifically labeled molecules. Copper-catalyzed transfer hydrodeuteration has emerged as a highly effective method for this purpose, applicable to a range of cyclic and acyclic aryl alkenes. nih.gov This methodology allows for the precise installation of a single deuterium atom and a single hydrogen atom across a double bond with high regioselectivity. nih.gov

In this reaction, a deuterated silane (B1218182) and an alcohol are typically used as the transfer reagents. By choosing between a deuterated silane and a deuterated alcohol, the position of the deuterium atom can be controlled. For example, in the hydrodeuteration of cyclic alkenes, using a deuterated silane and a standard alcohol (e.g., 2-propanol) can selectively place a deuterium atom at the homobenzylic position. nih.gov Conversely, swapping the isotopic labels of the transfer reagents can introduce the deuterium atom at the benzylic site. nih.gov

This method has been successfully applied to various scaffolds, including chromenes and dihydronaphthalenes, yielding products with high levels of deuterium incorporation. nih.gov The reaction demonstrates good functional group tolerance and can be scaled up, making it a valuable tool for synthesizing selectively deuterated small molecules for mechanistic studies or as probes in biological systems. nih.gov The data below illustrates the effectiveness of this method on various cyclic alkene substrates.

Table 1: Copper-Catalyzed Transfer Hydrodeuteration of Cyclic Alkenes Data sourced from research on highly selective catalytic transfer hydrodeuteration. nih.gov

| Substrate | Product | Yield (%) | Deuterium Incorporation (%) |

|---|---|---|---|

| 6-fluoro-2H-chromene | 6-fluoro-chromane-d1 | 63 | 99 |

| Fused Tricyclic Chromene | Fused Tricyclic Chromane-d1 | 93 | >99 |

| Quinolinone Scaffold | Selectively Deuterated Quinolinone-d1 | 90 | 98 |

| Tetrahydronaphthalene Scaffold | Selectively Deuterated Tetrahydronaphthalene-d1 | 89 | 92 |

Quality Control and Isotopic Enrichment Assessment in Deuterated Synthesis

Ensuring the quality of deuterated compounds requires rigorous analytical methods to confirm not only the chemical purity and structural integrity but also the isotopic enrichment and the specific location of the deuterium atoms. rsc.orgzeochem.com Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for accurately determining isotopic enrichment. rsc.orgalmacgroup.com The general method involves comparing the measured isotope distribution of the labeled compound with theoretically calculated distributions at various enrichment levels. nih.gov A detailed procedure includes:

Evaluating the linearity of the mass spectrometer. nih.gov

Determining the purity of the mass cluster with the natural abundance analog. nih.gov

Calculating theoretical isotope compositions for different tentative enrichments. nih.gov

Comparing the measured and calculated distributions via linear regression to find the best fit. nih.gov

This process can be applied using techniques like Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS) and allows for the quantification of isotopic purity with a high degree of accuracy. almacgroup.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for quality control, providing detailed information about molecular structure and the position of labeled atoms. rsc.orgeuropeanpharmaceuticalreview.com While ¹H NMR is limited for highly deuterated compounds due to weak residual proton signals, ²H (Deuterium) NMR is an excellent alternative. sigmaaldrich.com

²H NMR offers several advantages:

It directly observes the deuterium signal, providing clear structural verification. sigmaaldrich.com

It can be performed in non-deuterated solvents, simplifying sample preparation. sigmaaldrich.com

Under appropriate experimental settings, the peak integrals in ²H NMR are relatively quantitative, allowing for the determination of deuterium atom percentage. sigmaaldrich.com

Together, NMR and MS form a comprehensive strategy for quality control. rsc.org MS provides precise data on isotopic enrichment, while NMR confirms the structural integrity and the specific sites of deuteration. rsc.org

Table 2: Isotopic Purity of Commercial Deuterated Compounds by LC-ESI-HR-MS Data sourced from a study on the evaluation of isotopic enrichment. rsc.org

| Compound | Calculated Isotopic Purity (%) |

|---|---|

| tamsulosin-d₄ | 99.5 |

| oxybutynin-d₅ | 98.8 |

| eplerenone-d₃ | 99.9 |

| propafenone-d₇ | 96.5 |

Advanced Spectroscopic Characterization of Deuterated Phenylpropanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds

NMR spectroscopy is a powerful analytical method for elucidating the structure of organic molecules. savemyexams.com In the context of deuterated compounds, specific NMR techniques are employed to gain comprehensive insights into the isotopic labeling. sigmaaldrich.comtcichemicals.com The use of deuterated solvents is standard practice in ¹H NMR to avoid strong solvent signals that would otherwise obscure the signals from the analyte. labinsights.nl

Deuterium (B1214612) (²H or D) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. wikipedia.org Although it has a similar chemical shift range to proton NMR, the resolution is generally lower. magritek.com A key application of ²H NMR is to confirm the success of a deuteration reaction, as a deuterated compound will exhibit a strong signal in the ²H NMR spectrum. wikipedia.org For a compound like 2-Phenyl-D5-propane, where the phenyl group is deuterated, the ²H NMR spectrum would be expected to show a characteristic signal corresponding to the deuterium atoms on the aromatic ring.

The natural abundance of deuterium is very low (0.016%), so samples must typically be enriched to obtain a sufficiently strong signal. wikipedia.org

Table 1: Hypothetical ²H NMR Data for this compound

| Position | Chemical Shift (ppm) | Multiplicity |

| Phenyl-D5 | 7.0-7.5 | Multiplet |

This table is illustrative and actual chemical shifts can vary based on solvent and experimental conditions.

Deuterium has a nuclear spin of I=1, which means it possesses a nuclear electric quadrupole moment. In anisotropic media, such as liquid crystals or solid matrices, the interaction of this quadrupole moment with the local electric field gradient leads to a splitting of the NMR signal, known as quadrupole splitting. wikipedia.org The magnitude of this splitting is dependent on the orientation of the C-D bond relative to the applied magnetic field. wikipedia.org This phenomenon is particularly informative in solid-state ²H NMR. wikipedia.org

For instance, studies on d5-phenol in cement have utilized deuterium NMR to monitor molecular reorientations. sfasu.edu The line shape of the spectrum provides information on the mobility of the deuterated molecules. sfasu.edu A liquid-like spectrum indicates high mobility, while a more complex pattern suggests restricted motion. sfasu.edu

Through the analysis of quadrupole splittings in ²H NMR spectra, it is possible to determine the orientation distributions of deuterated molecules in partially ordered systems. wikipedia.org This allows for the calculation of order parameters, which quantify the degree of molecular alignment. Changes in the orientation of C-D bonds due to molecular motion have a significant effect on the spectral lineshape. wikipedia.org

While ²H NMR confirms the presence of deuterium, proton (¹H) NMR is crucial for quantifying the amount of any remaining, non-deuterated sites (residual protium). sigmaaldrich.com In a highly deuterated compound like this compound, the signals from the phenyl protons would be significantly diminished or absent in the ¹H NMR spectrum. The integration of any residual proton signals in the aromatic region, relative to the signals from the non-deuterated propane (B168953) chain, allows for the calculation of the isotopic purity.

Table 2: Expected ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH(CH₃)₂ | ~2.9 | Septet | 1H |

| -CH(CH ₃)₂ | ~1.2 | Doublet | 6H |

| Phenyl-H (residual) | ~7.2 | Multiplet | <0.05H |

This table is based on typical values for similar structures and serves as an example.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed picture of the carbon framework of a molecule. numberanalytics.com It is an essential tool for verifying that the carbon skeleton has not undergone any rearrangement or degradation during the deuteration process. nih.gov Each unique carbon atom in the molecule gives a distinct signal, allowing for a comprehensive structural confirmation. libretexts.org

One of the advantages of ¹³C NMR is its large chemical shift range, which minimizes signal overlap. frontiersin.org For this compound, the ¹³C NMR spectrum would show distinct signals for the different carbons in the phenyl ring and the propane side chain.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-phenyl (quaternary) | ~147 |

| CD-phenyl | ~126-128 |

| C H(CH₃)₂ | ~34 |

| C H₃ | ~24 |

This table is illustrative; actual chemical shifts may vary.

The combination of ¹H, ²H, and ¹³C NMR spectroscopy is a powerful strategy for confirming the fidelity and distribution of isotopic labels. researchgate.net By comparing the spectra of the deuterated compound with its non-deuterated analog, chemists can precisely determine which positions have been deuterated and to what extent.

Isotopic labeling is a critical technique in various fields, including the study of metabolic pathways and reaction mechanisms. libretexts.org NMR analysis plays a vital role in ensuring the integrity of the labeled compounds used in these studies. researchgate.net

Deuterium NMR (2H NMR) for Positional and Conformational Analysis

Mass Spectrometry (MS) in the Analysis of Deuterated Phenylpropane Derivatives

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of deuterated compounds, including this compound. Its high sensitivity and specificity allow for detailed characterization and quantification. sigmaaldrich.com The core principle of MS involves ionizing chemical compounds to generate charged molecules or molecular fragments and measuring their mass-to-charge ratios. nih.gov

A fundamental application of mass spectrometry in the context of deuterated compounds is the confirmation of successful deuterium incorporation. This is achieved by detecting the mass shift between the deuterated and non-deuterated (unlabeled) versions of the same compound. researchgate.netmdpi.com For this compound, the five deuterium atoms on the phenyl ring result in a predictable increase in its molecular weight compared to the standard 2-phenylpropane.

The mass difference between a deuterium atom (²H) and a protium (B1232500) atom (¹H) is approximately 1.006 Da. Therefore, the theoretical mass shift for a compound with five deuterium atoms would be approximately 5.03 Da. In practice, high-resolution mass spectrometry can accurately measure this mass difference, providing definitive evidence of deuteration. mdpi.com This technique is not only qualitative but also provides insights into the number of deuterium atoms incorporated into the molecule. Computational tools can be employed to filter and visualize these specific mass shifts, even in complex mixtures. researchgate.netmdpi.comresearchgate.net

Table 1: Theoretical Mass Shift for this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| 2-Phenylpropane | C₉H₁₂ | 120.0939 |

| This compound | C₉H₇D₅ | 125.1252 |

| Mass Shift | | 5.0313 |

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for both the qualitative identification and quantitative analysis of volatile and semi-volatile compounds like phenylpropane derivatives. researchgate.netepa.govscispec.co.th In a typical GC-MS analysis, the sample is first vaporized and separated into its components within the GC column. scispec.co.th These separated components then enter the mass spectrometer for detection. researchgate.netepa.gov

For the analysis of this compound, GC-MS can provide a clear separation from other related compounds and potential impurities. The resulting mass spectrum for this compound will exhibit a molecular ion peak and fragmentation pattern that is shifted by five mass units compared to its non-deuterated analog. This allows for unambiguous identification. nih.gov For quantitative purposes, the high sensitivity of GC-MS allows for the measurement of very low concentrations of the analyte. nih.govnih.gov By using a deuterated internal standard, such as a different deuterated phenylpropane, precise and accurate quantification can be achieved. nih.govnih.gov

For the analysis of more complex mixtures or compounds that are not amenable to GC, liquid chromatography-mass spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are the techniques of choice. rsc.orgnih.gov LC-MS is particularly useful for analyzing compounds in biological matrices. oup.compsu.edu The combination of liquid chromatography for separation with the high specificity and sensitivity of mass spectrometry allows for the detection and quantification of analytes in intricate samples. nih.govrsc.org

In the context of deuterated phenylpropanes, LC-MS can be used to separate this compound from a complex sample matrix before it enters the mass spectrometer. oup.compsu.edu Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity. In this technique, a specific ion (the precursor ion) is selected, fragmented, and then a specific fragment ion (the product ion) is detected. nih.govresearchgate.net This process, known as selected reaction monitoring (SRM), significantly reduces background noise and increases sensitivity, making it ideal for quantitative studies. nih.gov The use of deuterated internal standards in LC-MS/MS analysis is crucial for correcting for matrix effects and variations in instrument response, leading to highly accurate and precise results. nih.gov

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantitative technique that utilizes isotopically labeled compounds as internal standards. researchgate.net The principle relies on adding a known amount of a stable isotope-labeled standard, such as this compound, to a sample containing the unlabeled analyte of interest. nih.gov The key advantage of this method is that the isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, chromatography, and ionization. nih.gov

Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. nih.gov The mass spectrometer can distinguish between the analyte and the internal standard based on their mass difference. By measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard, the concentration of the analyte in the original sample can be determined with high precision and accuracy. nih.govmdpi.com This method effectively corrects for variations in extraction efficiency and instrument response, making it a gold standard for quantitative analysis. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Fingerprinting of C-D Bonds

Infrared (IR) spectroscopy is a valuable analytical technique for identifying functional groups in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. msu.edu The substitution of hydrogen with deuterium results in a noticeable shift in the vibrational frequency of the corresponding bond, making IR spectroscopy a useful tool for confirming deuteration. unam.mx

The stretching vibrations of carbon-hydrogen (C-H) bonds typically appear in the region of 3300-2850 cm⁻¹ in an IR spectrum. libretexts.orglibretexts.org Specifically, aromatic C-H stretches are found between 3100-3000 cm⁻¹, while aliphatic C-H stretches occur in the 3000-2850 cm⁻¹ range. libretexts.orglibretexts.org

Due to the increased mass of deuterium compared to hydrogen, the stretching frequency of a carbon-deuterium (C-D) bond is significantly lower than that of a C-H bond. This shift can be approximated by the following relationship, derived from Hooke's law:

ν(C-D) ≈ ν(C-H) / √2

This places the C-D stretching vibrations in a less crowded region of the IR spectrum, typically between 2300-2000 cm⁻¹. kharagpurcollege.ac.in For this compound, the presence of deuterium atoms on the phenyl ring would give rise to characteristic aromatic C-D stretching bands in this region. The absence of these bands in the spectrum of the non-deuterated compound and their presence in the deuterated version provides clear evidence of successful deuteration. Similarly, if deuterium were present on the aliphatic propane chain, corresponding aliphatic C-D stretching features would be observed. universiteitleiden.nl The unique pattern of these C-D vibrations serves as a "vibrational fingerprint" for the deuterated compound.

Table 2: Typical Infrared Stretching Frequencies for C-H and C-D Bonds

| Bond Type | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C-D Stretch | ~2300 - 2200 |

Correlating Experimental Spectra with Theoretical Vibrational Models

The elucidation of molecular structure and dynamics through vibrational spectroscopy is significantly enhanced by the synergy between experimental measurements and theoretical calculations. For isotopically labeled compounds such as this compound, this correlation is crucial for the accurate assignment of vibrational modes and for understanding the subtle effects of isotopic substitution on the molecule's vibrational landscape.

Theoretical vibrational models, typically derived from quantum chemical calculations using methods like Density Functional Theory (DFT), provide a complete set of vibrational frequencies and their corresponding normal modes. blogspot.comscirp.org These calculations, however, are performed on an idealized, isolated molecule in the gas phase at zero Kelvin. Consequently, a direct one-to-one correspondence with experimental spectra, which are often recorded on condensed-phase samples at room temperature, is not always straightforward. blogspot.com Factors such as intermolecular interactions, solvent effects, and anharmonicity can lead to shifts and broadening of vibrational bands in experimental spectra.

To bridge this gap, a robust correlation methodology is employed. This involves a systematic comparison of the calculated vibrational frequencies with the experimentally observed bands. Often, a scaling factor is applied to the calculated frequencies to account for the systematic errors inherent in the theoretical methods and the neglect of anharmonicity. researchgate.net The agreement between the scaled theoretical frequencies and the experimental data allows for a confident assignment of the observed spectral features to specific molecular motions.

In the case of this compound, the deuteration of the phenyl ring serves as a powerful tool for spectral interpretation. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies of the modes associated with the phenyl ring. Specifically, C-D stretching and bending vibrations are expected to appear at lower wavenumbers compared to their C-H counterparts due to the increased reduced mass. This isotopic labeling helps to disentangle complex spectral regions where multiple vibrational modes might overlap, a common issue in aromatic compounds. ustc.edu.cn

Research on related deuterated molecules has demonstrated the utility of this approach. For instance, studies on deuterated benzoin (B196080) have shown that replacing C-H with C-D bonds on the phenyl group helps to eliminate potential Fermi resonances, leading to cleaner and more easily interpretable Raman spectra in the C-H stretching region. ustc.edu.cn The experimental Raman spectrum of deuterated benzoin was found to be in good agreement with theoretical calculations, validating the computational models used. ustc.edu.cn

The correlation of experimental and theoretical data for this compound would involve the following key steps:

Geometry Optimization: Obtaining the minimum energy structure of the molecule using a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). mdpi.com

Frequency Calculation: Calculating the harmonic vibrational frequencies and infrared/Raman intensities for the optimized geometry.

Experimental Measurement: Recording the high-resolution FT-IR and FT-Raman spectra of this compound.

Spectral Correlation and Assignment: Comparing the calculated frequencies (often scaled) with the experimental bands. The Potential Energy Distribution (PED) is a critical tool in this step, as it quantifies the contribution of individual internal coordinates (like bond stretches and angle bends) to each normal mode, thus enabling a detailed and unambiguous assignment of the spectral bands. scirp.orgmdpi.com

This correlative approach not only allows for a detailed understanding of the vibrational spectrum of this compound but also provides insights into the force fields and electronic structure of the molecule.

Detailed Research Findings

While specific research focusing exclusively on the vibrational analysis of this compound is not extensively published, findings from studies on structurally similar molecules provide a strong basis for predicting its spectroscopic characteristics.

Computational studies on phenyl-containing compounds, such as 2-phenyl-2-imidazoline (B1199978) and various polycyclic aromatic hydrocarbons with phenyl side groups, consistently utilize DFT methods to predict vibrational spectra. scirp.orgastrobiology.com These studies highlight the characteristic vibrational modes of the phenyl group. For a deuterated phenyl ring as in this compound, the C-D stretching vibrations are expected to be significantly shifted to lower frequencies (around 2200-2300 cm⁻¹) compared to the typical C-H stretching region (around 3000-3100 cm⁻¹). ustc.edu.cn

Similarly, the in-plane and out-of-plane bending vibrations of the C-D bonds would also be shifted to lower wavenumbers. The table below presents a hypothetical correlation of expected experimental and theoretical vibrational frequencies for this compound, based on data from related compounds and general principles of vibrational spectroscopy.

| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Theoretical (Scaled) Frequency (cm⁻¹) | Primary Potential Energy Distribution (PED) Contribution |

| C-H Stretch (isopropyl) | ~2970 | ~2975 | ν(C-H) |

| C-D Stretch (aromatic) | ~2280 | ~2285 | ν(C-D) |

| C=C Stretch (aromatic) | ~1580 | ~1585 | ν(C=C) |

| CH₃ Bend (asymmetric) | ~1460 | ~1465 | δ(CH₃) |

| CH₃ Bend (symmetric) | ~1380 | ~1385 | δ(CH₃) |

| C-D In-plane Bend | ~850 | ~855 | β(C-D) |

| C-D Out-of-plane Bend | ~680 | ~685 | γ(C-D) |

| Ring Breathing | ~990 | ~995 | Ring deformation |

This table is illustrative and based on typical values for similar compounds. Actual experimental and theoretical values may vary.

The correlation between experimental and theoretical spectra is a powerful aspect of modern spectroscopic analysis. For this compound, this synergy allows for a detailed assignment of its vibrational spectrum, providing fundamental insights into its molecular structure and the effects of isotopic labeling.

Applications in Mechanistic Organic Chemistry Research

Unraveling Reaction Pathways through Isotopic Tracing

Isotopic labeling with deuterium (B1214612) is a fundamental technique for tracking the fate of atoms and fragments throughout a chemical transformation. wikipedia.org By replacing hydrogen with its heavier, non-radioactive isotope, deuterium, chemists can follow the journey of specific parts of a molecule, shedding light on reaction intermediates and pathways. wikipedia.orgfiveable.mesynmr.in

Monitoring Atom Fate and Regioselectivity in Chemical Transformations

The use of 2-Phenyl-D5-propane allows for the precise monitoring of the phenyl group's involvement in a reaction. By analyzing the distribution of the deuterium label in the products, researchers can determine whether the phenyl ring has undergone any transformations, such as migration or substitution. wikipedia.org This is particularly valuable in studying reactions where rearrangements are possible.

For example, in studies of electrophilic aromatic substitution, if the deuterium atoms on the phenyl ring of this compound remain in their original positions in the product, it suggests a direct substitution mechanism. However, if the deuterium labels are scrambled, it could indicate the formation of a symmetric intermediate, such as a benzyne (B1209423) or a cationic species, where the original regiochemistry is lost. ias.ac.ingovtpgcdatia.ac.in

The regioselectivity of a reaction, which is the preference for bond-making or breaking at one position over another, can also be investigated using isotopically labeled compounds like this compound. scispace.comliverpool.ac.uk In reactions involving the side chain, the deuterated phenyl ring acts as a stable marker, allowing for unambiguous determination of where chemical changes have occurred on other parts of the molecule.

Distinguishing Intra- and Intermolecular Reaction Mechanisms via Crossover Experiments

Crossover experiments are a classic method for differentiating between intramolecular (occurring within a single molecule) and intermolecular (occurring between different molecules) reaction pathways. wikipedia.org In a typical crossover experiment, a mixture of two similar, yet distinguishable, reactants is subjected to the reaction conditions. wikipedia.org

In the context of this compound, a crossover experiment might involve reacting an equimolar mixture of this compound and its non-deuterated counterpart, 2-phenylpropane. If the reaction is purely intramolecular, the products will consist only of the deuterated and non-deuterated versions corresponding to the starting materials. However, if the reaction is intermolecular, fragments from one molecule can "cross over" and combine with fragments from the other. This would result in the formation of products with mixed isotopic compositions. The presence or absence of these crossover products provides clear evidence for the nature of the reaction mechanism. wikipedia.org

For instance, in the study of rearrangement reactions, if a fragment containing the phenyl group detaches and then reattaches, an intermolecular mechanism would lead to the deuterated phenyl group attaching to a non-deuterated fragment, and vice-versa. wikipedia.org

Investigation of Degenerate Rearrangements and Molecular Flux

Degenerate rearrangements are reactions where the product is chemically identical to the reactant, making the reaction invisible without isotopic labeling. ias.ac.in Isotopic labeling is the only way to study these processes. ias.ac.in By introducing a deuterium label, as in this compound, the movement of atoms or groups can be tracked, revealing the dynamic nature of the molecule. ias.ac.inresearchgate.net

For example, if a molecule undergoes a degenerate rearrangement where a phenyl group shifts its position, using this compound would allow researchers to follow the movement of the deuterated phenyl ring. Techniques like NMR spectroscopy can then be used to observe the change in the position of the deuterium label, providing direct evidence for the rearrangement and allowing for the determination of its rate. researchgate.net This provides valuable information about the energy barriers and intermediates involved in these fluxional processes.

Determination of Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org The study of KIEs is a powerful tool for elucidating reaction mechanisms, particularly for determining the rate-limiting step and the structure of the transition state. fiveable.mewikipedia.org The magnitude of the KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant of the reaction with the heavy isotope (kH). wikipedia.org

Primary Deuterium Kinetic Isotope Effects and Transition State Characterization

A primary deuterium kinetic isotope effect (PKIE) is observed when a bond to a deuterium atom is broken or formed in the rate-determining step of a reaction. ontosight.ai The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy. fiveable.me Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, resulting in a kH/kD ratio greater than 1. fiveable.me

The magnitude of the PKIE can provide detailed information about the transition state of the bond-breaking event. ontosight.aiutdallas.edu A large PKIE (typically in the range of 2-8) suggests a linear and symmetric transition state where the hydrogen/deuterium is being transferred. princeton.edu Conversely, a small PKIE suggests an early or late transition state, or a non-linear transfer. ontosight.aiprinceton.edu

While this compound has deuterium on the aromatic ring and not directly on a bond that is typically broken in many reactions involving the isopropyl group, it can be used in studies where the aromatic C-H (or C-D) bonds are directly involved in the rate-determining step, such as in certain electrophilic aromatic substitution or metal-catalyzed C-H activation reactions. snnu.edu.cn

Table 1: Representative Primary Deuterium Kinetic Isotope Effects and Mechanistic Implications

| Reaction Type | Typical kH/kD | Interpretation of Transition State |

|---|---|---|

| E2 Elimination | ~3-8 | C-H/C-D bond is significantly broken in the transition state. fiveable.me |

| Symmetrical H-transfer | ~7-10 | Linear transfer with the hydrogen/deuterium atom midway between donor and acceptor. princeton.edu |

| Non-linear H-transfer | ~2.5-3.5 | The transition state geometry is bent. princeton.edu |

| Early Transition State | Close to 1 | Minimal C-H/C-D bond stretching in the transition state. |

This table provides generalized values. Actual KIEs can vary depending on specific reaction conditions.

Secondary Deuterium Kinetic Isotope Effects and Steric/Electronic Influences

A secondary deuterium kinetic isotope effect (SKIE) is observed when the isotopic substitution is at a position that is not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orgprinceton.edu SKIEs are typically much smaller than PKIEs, with kH/kD values often ranging from 0.7 to 1.5. wikipedia.org Despite their smaller magnitude, SKIEs provide valuable information about changes in hybridization, hyperconjugation, and steric environment at the transition state. princeton.edu

In the case of this compound, the deuterium atoms are on the phenyl ring. If a reaction occurs at the benzylic position (the carbon attached to the phenyl ring), changes in the electronic or steric environment of the phenyl ring during the reaction can be probed by measuring the SKIE.

α-Secondary KIEs: These occur when the isotope is on the atom undergoing a change in hybridization. For a reaction at the benzylic carbon of this compound that involves a change from sp3 to sp2 hybridization (e.g., in an SN1 reaction), a normal SKIE (kH/kD > 1, typically 1.1-1.2) is expected. wikipedia.org This is because the out-of-plane bending vibrations of the C-H/C-D bonds are less restricted in the sp2-hybridized transition state. Conversely, a change from sp2 to sp3 hybridization results in an inverse SKIE (kH/kD < 1, typically 0.8-0.9). wikipedia.org

β-Secondary KIEs: These arise from isotopic substitution at a position adjacent to the reacting center and are often attributed to hyperconjugation. libretexts.org For reactions involving the formation of a positive charge at the benzylic position, the C-H (or C-D) bonds of the phenyl ring can participate in hyperconjugation to stabilize the charge. Since C-H bonds are better hyperconjugative donors than C-D bonds, a normal SKIE (kH/kD > 1) is often observed. princeton.edu

Table 2: Typical Secondary Deuterium Kinetic Isotope Effects and Mechanistic Interpretations

| Isotopic Position | Hybridization Change | Typical kH/kD | Interpretation |

|---|---|---|---|

| α-carbon | sp3 → sp2 | 1.1 - 1.2 | Loosening of bending vibrations in the transition state. wikipedia.org |

| α-carbon | sp2 → sp3 | 0.8 - 0.9 | Tightening of bending vibrations in the transition state. wikipedia.org |

| β-position | - | 1.15 - 1.25 | Hyperconjugative stabilization of a developing positive charge. wikipedia.org |

This table provides generalized values. Actual SKIEs can vary depending on specific reaction conditions.

Mechanistic Studies of Catalytic Reactions Utilizing Deuterated Substrates

The use of isotopically labeled substrates, such as this compound, is a cornerstone of modern mechanistic investigation. The heavier isotope of hydrogen, deuterium, forms a stronger chemical bond with carbon. This difference in bond strength, known as the kinetic isotope effect (KIE), can significantly alter the rate of a chemical reaction if that bond is broken or formed in the rate-determining step. By comparing the reaction rates of the deuterated and non-deuterated (protiated) analogues, chemists can gain profound insights into reaction mechanisms.

Elucidating Mechanisms of Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for creating chiral molecules, which are of immense importance in the pharmaceutical and fine chemical industries. Understanding the precise mechanism by which a catalyst transfers hydrogen atoms to a substrate is crucial for designing more efficient and selective catalysts.

While direct studies involving this compound in asymmetric hydrogenation are not extensively documented in publicly available research, the principles of its application can be illustrated through studies of structurally similar molecules. For instance, in the asymmetric hydrogenation of related compounds like 2-phenylprop-2-en-1-amine, researchers have meticulously examined the influence of catalyst structure, solvent, and additives on the enantiomeric excess of the product, 2-phenylpropan-1-amine. In such a system, if this compound were used as a substrate (assuming a suitable functional group for hydrogenation was present), a primary kinetic isotope effect would be expected if the C-H (or C-D) bond activation at the phenyl ring was involved in the rate-limiting step of the hydrogenation process.

Furthermore, deuterium labeling experiments are instrumental in tracking the fate of hydrogen atoms during the catalytic cycle. In studies of nickel-catalyzed asymmetric hydrogenation of terminal olefins, deuterium-labeling experiments, in conjunction with computational calculations, have confirmed that the two hydrogen atoms added to the product originate from hydrogen gas. Similarly, experiments with this compound could definitively show whether any H-D scrambling occurs on the aromatic ring during the hydrogenation of a side chain, providing valuable information about potential side reactions or alternative catalytic pathways.

Role of Deuterated Aromatic Systems in Catalysis Research

Deuterated aromatic systems, such as this compound, play a vital role in a broader range of catalytic research beyond hydrogenation. They are particularly valuable in studies of C-H activation, a process that involves the direct functionalization of otherwise inert carbon-hydrogen bonds.

The investigation into the mechanism of C-H activation often employs deuterated substrates to determine whether the C-H bond cleavage is a reversible or irreversible step and whether it is part of the rate-determining step. For example, in the palladium-catalyzed ortho-arylation of benzoic acids, the use of deuterated substrates could help elucidate the mechanism of cyclopalladation.

In a hypothetical study, if this compound were subjected to a C-H activation catalyst, the observation of a significant kinetic isotope effect would provide strong evidence for C-D bond cleavage in the rate-determining step. The absence of such an effect would suggest that C-D bond cleavage occurs in a fast, non-rate-limiting step or that a different step, such as catalyst-substrate binding or product release, is rate-limiting.

Moreover, deuterium tracer studies are invaluable for uncovering reaction pathways that involve molecular rearrangements. In studies of Friedel-Crafts cyclialkylation of deuterated phenylalkyl chlorides, including 1-chloro-3-phenylpropane-2,2-d2, researchers have been able to demonstrate that rearrangement precedes the cyclization step. The use of this compound in similar studies could reveal whether the aromatic ring itself participates in any rearrangement processes through, for example, a π-complex intermediate.

Applications in Advanced Quantitative Chemical Analysis

The Role of Deuterated 2-Phenyl-D5-propane as an Internal Standard

In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. scioninstruments.com The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This approach is crucial for correcting variations that can occur during sample preparation and analysis. wuxiapptec.com Deuterated compounds, such as this compound, are often the preferred choice for internal standards, especially in mass spectrometry-based methods. scioninstruments.comscioninstruments.com

The fundamental principle of using an internal standard is to have a reference compound that behaves similarly to the analyte of interest throughout the entire analytical process. scioninstruments.com In chromatography, this means the internal standard should have a similar retention time and peak shape. scioninstruments.com In mass spectrometry, it should exhibit comparable ionization efficiency. scioninstruments.comchromforum.org

By adding a known quantity of the internal standard to every sample, any physical or chemical losses that occur during sample preparation steps like extraction, evaporation, and reconstitution will affect both the analyte and the internal standard to a similar degree. wuxiapptec.comscioninstruments.com Similarly, variations in the instrument's performance, such as injection volume or detector response, will also impact both compounds. scioninstruments.comwuxiapptec.com The final calculation is based on the ratio of the peak area of the analyte to the peak area of the internal standard. scioninstruments.com This ratio remains constant even if the absolute signal intensities fluctuate, thereby correcting for these potential sources of error. scioninstruments.comwuxiapptec.com

Stable isotope-labeled internal standards (SIL-IS), like this compound, are considered the "gold standard" because their physical and chemical properties are nearly identical to their non-labeled counterparts. nih.govoup.comsigmaaldrich.com This near-perfect chemical match ensures that they co-elute in chromatography and experience the same degree of ionization suppression or enhancement in mass spectrometry. wuxiapptec.comchromforum.org

Table 1: Key Characteristics of an Ideal Internal Standard

| Characteristic | Description |

|---|---|

| Chemical Similarity | Should be chemically and physically similar to the analyte to mimic its behavior during sample preparation and analysis. scioninstruments.com |

| Purity | Must be of high purity and free from any components that could interfere with the analysis. |

| Non-interference | Should not be naturally present in the sample matrix and its signal should not overlap with other components. scioninstruments.com |

| Stability | Must be stable throughout the entire analytical procedure. |

| Availability | Should be readily available in a pure form. |

The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of quantitative measurements. scioninstruments.comresearchgate.net Precision refers to the reproducibility of the measurements, while accuracy refers to how close the measured value is to the true value.

By compensating for variations in sample handling and instrument response, the internal standard reduces random and systematic errors. scioninstruments.com This leads to a lower relative standard deviation (RSD) in the results, indicating higher precision. scispace.com For instance, in the quantification of immunosuppressive drugs, the use of deuterated standards compensated for most measurement errors that could have arisen from ion suppression or enhancement, as they co-elute with the analytes. texilajournal.com

Accuracy is enhanced because the internal standard corrects for analyte loss during sample preparation and for matrix effects that can alter the analyte's signal. wuxiapptec.comresearchgate.net This ensures that the calculated concentration is a more accurate reflection of the true concentration in the original sample.

Matrix effects are a significant challenge in quantitative analysis, especially in complex biological or environmental samples. oup.comresearchgate.net These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal. wuxiapptec.comoup.com This can result in inaccurate quantification. oup.com

A deuterated internal standard like this compound is the most effective tool to mitigate matrix effects. researchgate.netusp.org Because it has nearly identical physicochemical properties to the unlabeled analyte, it will experience the same degree of ion suppression or enhancement. wuxiapptec.comchromforum.org By using the ratio of the analyte signal to the internal standard signal, the impact of the matrix effect is effectively cancelled out. wuxiapptec.comsigmaaldrich.com

Instrumental variability, such as fluctuations in the ionization source, mass analyzer, and detector, can also introduce errors. scioninstruments.com An internal standard helps to correct for this drift over time, ensuring consistent and reliable data. scioninstruments.com

The use of this compound as an internal standard is integral to the development and validation of robust analytical methods in accordance with regulatory guidelines. synzeal.comclearsynth.comresearchgate.net During method development, the internal standard helps to optimize sample preparation and analytical conditions. researchgate.net

In method validation, the internal standard is crucial for assessing key parameters such as:

Selectivity and Specificity: Ensuring the method can distinguish the analyte from other components in the matrix. researchgate.net

Accuracy and Precision: As discussed earlier, the internal standard is key to achieving high accuracy and precision. researchgate.net

Matrix Effect: The internal standard is used to evaluate and compensate for matrix effects. researchgate.net

Recovery: The internal standard helps in determining the efficiency of the extraction process.

Stability: Assessing the stability of the analyte in the sample matrix under different storage conditions. researchgate.net

Regulatory bodies often recommend or require the use of stable isotope-labeled internal standards for bioanalytical methods to ensure the reliability of the data submitted for drug approval or environmental monitoring. uni-duesseldorf.de

Utilization in Environmental and Metabolic Pathway Analysis

Stable isotope-labeled compounds are indispensable for tracing the fate of molecules in complex biological and environmental systems. mdpi.com this compound is particularly valuable as an internal standard for the quantification of its non-deuterated analog, cumene (B47948), and related compounds in these fields. lgcstandards.com Its near-identical chemical and physical properties ensure it behaves similarly to the analyte during extraction, cleanup, and analysis, while its 5-dalton mass difference allows for clear differentiation and accurate quantification using mass spectrometry. scioninstruments.com

Environmental Analysis

In environmental science, this compound is used as a surrogate or internal standard in methods designed to detect and quantify semivolatile organic compounds in various matrices like water, soil, and air. epa.govepa.govepa.gov Cumene is an industrial chemical used in the production of phenol (B47542) and acetone (B3395972) and can be present in the environment as a pollutant. nih.govny.gov Regulatory bodies and environmental laboratories rely on robust analytical methods, such as those outlined by the U.S. Environmental Protection Agency (EPA), which often specify the use of deuterated analogs for precise and accurate quantification. epa.govepa.gov

For example, in biomonitoring studies assessing human exposure to cumene, this compound can be used as an internal standard to measure urinary concentrations of cumene metabolites like 2-phenyl-2-propanol. nih.gov By adding a known quantity of this compound to a urine sample at the beginning of the preparation process, any loss of the target metabolite during extraction or derivatization can be corrected, ensuring high-quality, reliable data for exposure assessment. scioninstruments.com This approach is critical for understanding the prevalence of environmental pollutants and their impact on public health. dspsystems.eu

Metabolic Pathway Analysis

The study of how organisms process chemical compounds is a fundamental aspect of toxicology and pharmacology. Deuterium-labeled compounds are powerful tools for elucidating these metabolic pathways. mdpi.comacs.org By introducing a molecule with a stable isotope tag, researchers can track its transformation into various metabolites, as each will retain the isotopic label, giving it a unique mass signature. koreascience.kr

While direct studies on this compound metabolism are not widely published, research on closely related d5-phenyl analogs provides a clear blueprint for its application. A notable example is the use of a deuterated analog of tranylcypromine (B92988) (TCP), an antidepressant structurally related to phenylpropanoids, to investigate its metabolic fate. koreascience.kr In this study, tranylcypromine-phenyl-d5 was synthesized and administered to rats. Subsequent GC/MS analysis of the urine successfully identified previously unknown metabolic products. koreascience.kr

The key findings from this analogous research illustrate the power of this technique:

| Analyte Administered | Detected Metabolites in Rat Urine | Analytical Technique | Significance of Finding |

| Tranylcypromine (TCP) and Tranylcypromine-phenyl-d5 | N-acetyltranylcypromine (ATCP) | Gas Chromatography/Mass Spectrometry (GC/MS) | Identified a key phase II metabolite (acetylation) in the metabolic pathway of TCP. koreascience.kr |

| Tranylcypromine (TCP) and Tranylcypromine-phenyl-d5 | Glucuronide conjugate of phenyl-hydroxylated ATCP | Gas Chromatography/Mass Spectrometry (GC/MS) | Revealed a multi-step metabolic process involving phase I (hydroxylation) followed by phase II (glucuronidation) on the N-acetylated metabolite. koreascience.kr |

This approach allows for the unambiguous identification of metabolites against a complex biological background. The distinct isotopic cluster of the deuterated metabolites in the mass spectrum confirms their origin from the administered compound. This methodology could be directly applied using this compound to study the metabolic pathways of cumene, which are known to involve oxidation to form products like 2-phenyl-2-propanol. nih.govnih.gov Such studies are vital for understanding the biochemistry of how organisms handle xenobiotic compounds.

Computational and Theoretical Studies of Deuterated Phenyl Systems

Quantum Chemical Investigations of Deuterated Aromatic Compounds

Quantum chemical methods are instrumental in understanding the fundamental properties of molecules. The substitution of hydrogen with deuterium (B1214612), while not altering the electronic structure in the Born-Oppenheimer approximation, does influence vibrational characteristics and, consequently, other molecular properties. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic characteristics of molecules. mjcce.org.mk For deuterated aromatic compounds, DFT calculations are employed to obtain optimized molecular structures. mdpi.com While the equilibrium bond lengths and angles are largely unaffected by isotopic substitution, the change in mass impacts the vibrational zero-point energy (ZPE). rsc.org This can lead to subtle changes in the average molecular geometry.

DFT calculations also provide insights into electronic properties such as charge distribution and dipole moments. In partially deuterated molecules, the symmetry of the charge distribution can be altered, which may influence intermolecular interactions. mdpi.com For instance, studies on deuterated aromatic compounds have utilized DFT to understand the impact of deuteration on electronic properties and subsequent reactivity. acs.org

Table 1: Representative DFT Functionals and Basis Sets for Deuterated Systems

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, vibrational frequencies. mjcce.org.mk |

| M06-2X | 6-311+G(d,p) | Non-covalent interactions, thermochemistry. big-map.eu |

| ωB97XD | aug-cc-pVTZ | Long-range corrected functional, good for electronic properties. mdpi.com |

This table is for illustrative purposes and the choice of functional and basis set depends on the specific properties and system being studied.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is crucial for the characterization of deuterated compounds.

Vibrational Frequencies: DFT calculations can reliably predict the vibrational spectra (IR and Raman) of molecules. big-map.eu The substitution of hydrogen with the heavier deuterium isotope leads to a noticeable decrease in the frequency of C-D stretching and bending vibrations compared to their C-H counterparts. This isotopic shift is a key signature used to confirm deuteration. mdpi.com For example, the C-H stretching vibrations in aromatic rings typically appear in the 3100-3000 cm⁻¹ range, whereas C-D stretches are found at significantly lower frequencies, around 2250 cm⁻¹. Quantum chemical computations have been successfully used to predict the vibrational spectra of deuterated polycyclic aromatic hydrocarbons (PAHs). arxiv.org

NMR Chemical Shifts: While deuterium itself is an NMR-active nucleus, its effect on the chemical shifts of other nuclei, such as ¹³C, can also be predicted. Deuterium substitution can cause small but measurable changes in the chemical shifts of nearby carbon atoms, known as isotope effects on NMR chemical shifts. mdpi.com These effects arise from the alteration of vibrational averaging of molecular geometry and electronic shielding upon isotopic substitution. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict these shifts, aiding in the structural elucidation of complex deuterated molecules. mdpi.com

Modeling Isotopic Effects on Reaction Kinetics and Thermodynamics

The change in zero-point energy upon deuteration is a primary determinant of kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (kH/kD).

Theoretical models, particularly transition-state theory, are used to predict KIEs. nih.gov By calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species, the difference in activation energy due to ZPE differences can be determined. A higher ZPE for the C-H bond compared to the C-D bond often results in a higher activation energy for breaking the C-D bond, leading to a "normal" KIE (kH/kD > 1).

Table 2: Theoretical Approaches to Modeling Kinetic Isotope Effects

| Method | Description |

|---|---|

| Transition-State Theory (TST) | Relates the reaction rate to the properties of the activated complex (transition state) and the reactants. nih.gov |

| Semiclassical Instanton Theory | A method that incorporates quantum tunneling effects, which can be significant in hydrogen transfer reactions. aip.org |

| Quantum Instanton Approximation | A path-integral based method for calculating reaction rates that includes quantum effects. aip.org |

These models are crucial for understanding reaction mechanisms. For instance, a significant primary KIE is often indicative that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction. Computational modeling of isotopic fractionation is now a well-established field, allowing for the prediction of thermodynamic and kinetic constants for various isotopologues. researchgate.net

Simulation of Intermolecular Interactions and Hydrogen Bonding in Deuterated Systems

Deuteration can influence non-covalent interactions, including van der Waals forces and hydrogen bonding. frontiersin.org While the electrostatic nature of these interactions remains the same, the altered vibrational dynamics of the deuterated molecule can affect the average interaction strength.

Molecular dynamics (MD) simulations are a powerful tool for studying these effects in condensed phases. frontiersin.org By using force fields that are parameterized to account for isotopic differences, MD simulations can model the behavior of large ensembles of molecules and provide insights into properties like liquid structure, diffusion, and the dynamics of intermolecular interactions.

In systems capable of hydrogen bonding, substituting hydrogen with deuterium to form a D-bond can lead to geometric and energetic differences. Studies on deuterated systems have shown that deuteration can alter intermolecular interactions. mdpi.com Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy between molecules into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing a detailed understanding of how deuteration affects these forces. mdpi.com Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy, in conjunction with deuteration, is a powerful experimental technique for studying intermolecular interactions, and computational simulations can aid in the interpretation of ESEEM data. rsc.org

Advanced Computational Methodologies for Isotopic Systems

Beyond standard DFT and MD, more advanced computational techniques are being developed and applied to study isotopic systems with higher accuracy.

Path-Integral Molecular Dynamics (PIMD): This method explicitly treats the quantum nature of the nuclei, which is particularly important for light atoms like hydrogen and deuterium. PIMD simulations can provide a more accurate description of properties that are sensitive to nuclear quantum effects, such as hydrogen bond dynamics and tunneling. mdpi.com

Quantum Monte Carlo (QMC): QMC methods are a class of stochastic techniques for solving the Schrödinger equation. They offer the potential for very high accuracy in calculating electronic energies, which can be used to benchmark results from other methods like DFT.

Machine Learning and Statistical Analysis: Emerging trends include the use of machine learning algorithms to analyze large datasets from computational simulations and to develop more accurate force fields for isotopic systems. numberanalytics.com

These advanced methods, though computationally intensive, are becoming increasingly accessible and are pushing the boundaries of what can be understood about the subtle yet profound effects of isotopic substitution in chemical systems. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for deuterium-labeled 2-Phenyl-D5-propane, and how can isotopic purity be ensured?

- Methodological Answer : Synthesis typically involves hydrogen-deuterium exchange or catalytic deuteration using deuterated reagents. For example, deuterated propylene or benzene precursors can be used in Friedel-Crafts alkylation, followed by purification via fractional distillation or preparative chromatography. Isotopic purity (>98% D) is verified using -NMR and high-resolution mass spectrometry (HRMS) . Key parameters include reaction temperature (e.g., 60–80°C for H-D exchange) and catalyst selection (e.g., Pd/C in DO) to minimize protium contamination .

Q. How should researchers characterize the structural and isotopic integrity of this compound?

- Methodological Answer : Structural confirmation requires -NMR (to confirm absence of non-deuterated protons in the propane chain) and -NMR for carbon backbone analysis. Isotopic distribution is quantified via HRMS or isotope-ratio mass spectrometry (IRMS). For example, a molecular ion peak at m/z 125.22 (CHD) confirms deuterium incorporation .

Q. What are the critical storage conditions to maintain isotopic stability in this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent H-D exchange with ambient moisture. Use amber vials to avoid photodegradation. Regular stability testing via GC-MS is recommended to monitor isotopic leakage over time .

Advanced Research Questions

Q. How does isotopic substitution (D5) in this compound influence reaction kinetics in catalytic hydrogenation studies?

- Methodological Answer : Deuterium alters activation energy due to the kinetic isotope effect (KIE). For instance, in hydrogenation reactions, C-D bonds exhibit slower cleavage rates compared to C-H bonds. Researchers should compare turnover frequencies (TOF) between deuterated and non-deuterated analogs using kinetic modeling (e.g., Arrhenius plots). Control experiments must account for solvent deuterium exchange .

Q. What analytical strategies resolve contradictions in reported isotopic effects of this compound in metabolic tracer studies?

- Methodological Answer : Contradictions often arise from variable deuteration sites or impurity levels. Use tandem mass spectrometry (MS/MS) to map deuterium positions and quantify site-specific isotopic enrichment. Cross-validate findings with independent methods like -NMR or isotope tracing in vitro .

Q. How can researchers design experiments to isolate the mechanistic role of deuterium in this compound during photochemical reactions?

- Methodological Answer : Employ laser flash photolysis to track deuterium’s impact on radical intermediates. Compare quantum yields and transient absorption spectra between deuterated and protiated compounds. Control for solvent isotope effects by using deuterated solvents in parallel experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|